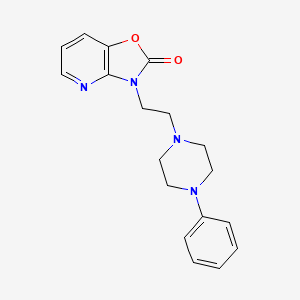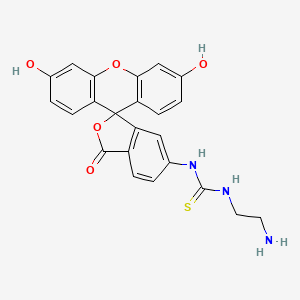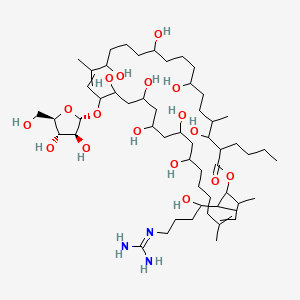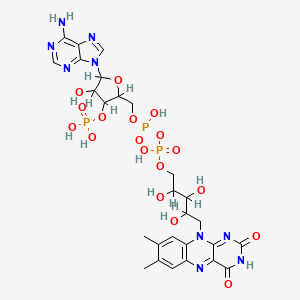
Cyclopentadienide
Vue d'ensemble
Description
Cyclopentadienide is a monocyclic arene. It derives from a hydride of a cyclopentadiene.
Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
- Cyclopentadienide derivatives are foundational in synthetic chemistry, finding applications in chiral catalysis and as ligands for organometallic complexes with potential diagnostic and therapeutic applications (Frei, 2019).
- Its use extends to the manufacture of polyesters, perfumes, elastomers, and pesticides. Metallocene complexes of this compound serve as valuable catalysts (Keenan, 2000).
- Chiral derivatives of cyclopentadienyl ligands show potential in asymmetric catalysis, with applications in enantioselective reactions (Newton et al., 2016).
Organometallic Chemistry and Material Science
- Sodium and potassium cyclopentadienides are vital in organometallic chemistry for preparing numerous cyclopentadienyl complexes (Panda et al., 2003; Panda et al., 2014).
- Its derivatives have wide applications in the synthesis of metallocene compounds, organic intermediates, and organic photoelectric materials (Ye et al., 2016).
- This compound is a critical component in the oxidation chemistry of aromatic fuel components and poly-aromatic hydrocarbon growth in combustion applications (Robinson & Lindstedt, 2011).
Novel Syntheses and Applications
- Heterocycle-fused cyclopentadienides, known as "heterocenes," show significant potential in improving the catalytic properties of d- and f-element complexes (Nifant’ev et al., 2019).
- Cyclopentadienes serve as valuable intermediates in organic synthesis and find use in novel organic reactions leading to fluorescent polycyclic compounds (Fang et al., 2014).
- The impact of storage conditions on cyclopentadiene's thermal stability is a concern in large-scale organic synthesis, highlighting its potential hazards (Ende et al., 2007).
Specialized Syntheses and Reactions
- Functionalized alkali metal cyclopentadienides have various organic functional groups, leading to the synthesis of compounds like peptide-substituted Cp anions (Erker et al., 2008).
- Cyclopentadiene's high reactivity in electron-demand Diels-Alder reactions makes it ideal for click reactions, useful in experimental and theoretical studies on reactivity and stability (Levandowski & Raines, 2021).
Propriétés
IUPAC Name |
cyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H/q-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKOGOPEQSHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027108 | |
| Record name | 2,4-Cyclopentadienide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12127-83-2 | |
| Record name | 2,4-Cyclopentadienide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone](/img/structure/B1229639.png)


![Benzoic acid, 4-hydroxy-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-](/img/structure/B1229643.png)






![4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide](/img/structure/B1229659.png)
![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
